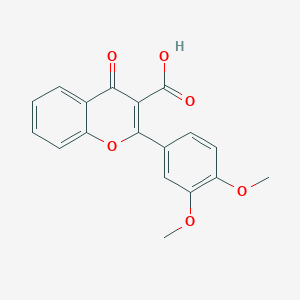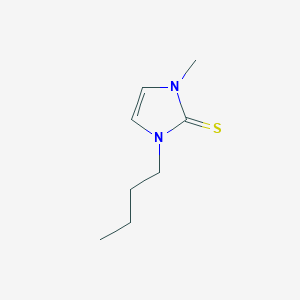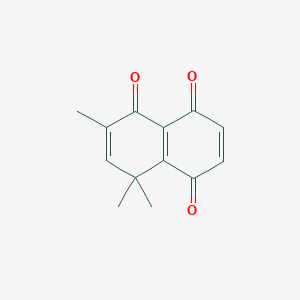
4H-1,3-Dioxin-4-one, 6-hydroxy-2,2-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-hydroxy-2,2-dimethyl-4H-1,3-dioxin-4-one is a compound with a unique structure that includes a dioxin ring substituted with a hydroxyl group and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-2,2-dimethyl-4H-1,3-dioxin-4-one typically involves the reaction of 2,5-dihydroxybenzoic acid with thionyl chloride in the presence of acetone and 4-dimethylaminopyridine. The reaction is carried out at 0°C under a nitrogen atmosphere and then allowed to proceed at room temperature for 16 hours. The product is then extracted and purified using silica-gel column chromatography with ethyl acetate/petroleum ether as the eluent .
Industrial Production Methods
While specific industrial production methods for 6-hydroxy-2,2-dimethyl-4H-1,3-dioxin-4-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to improve yield and efficiency.
化学反応の分析
Types of Reactions
6-hydroxy-2,2-dimethyl-4H-1,3-dioxin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the dioxin ring.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can produce various halogenated or alkylated derivatives.
科学的研究の応用
6-hydroxy-2,2-dimethyl-4H-1,3-dioxin-4-one has several applications in scientific research:
作用機序
The mechanism of action of 6-hydroxy-2,2-dimethyl-4H-1,3-dioxin-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and dioxin ring structure allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or cytotoxic activity .
類似化合物との比較
Similar Compounds
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: This compound is similar in structure but has three methyl groups instead of two and lacks the hydroxyl group.
4-hydroxy-2,2-dimethyl-1,3-dioxane: This compound has a similar dioxane ring structure but differs in the position and number of hydroxyl groups.
Uniqueness
6-hydroxy-2,2-dimethyl-4H-1,3-dioxin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methyl groups on the dioxin ring allows for a range of chemical modifications and interactions, making it a versatile compound in research and industrial applications .
特性
CAS番号 |
114336-72-0 |
|---|---|
分子式 |
C6H8O4 |
分子量 |
144.12 g/mol |
IUPAC名 |
6-hydroxy-2,2-dimethyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C6H8O4/c1-6(2)9-4(7)3-5(8)10-6/h3,7H,1-2H3 |
InChIキー |
ANUQJJACQHAFER-UHFFFAOYSA-N |
正規SMILES |
CC1(OC(=CC(=O)O1)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-(1,3-Dioxolan-2-YL)ethyl]-4,9-dihydro-3H-carbazole](/img/structure/B14306327.png)
![Diethyl 2-[(4-methoxyphenyl)methylidene]butanedioate](/img/structure/B14306330.png)
![Difluoro[(trifluoroethenyl)oxy]methanesulfonyl fluoride](/img/structure/B14306340.png)
![N-{4-[Ethyl(dipropoxy)silyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14306348.png)

![2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-thione](/img/structure/B14306370.png)

![1,3-Bis({[2-(ethylsulfanyl)ethyl]sulfanyl}methyl)benzene](/img/structure/B14306378.png)


![6-(Methylsulfanyl)-2-phenylimidazo[1,2-b]pyridazin-3(5H)-one](/img/structure/B14306393.png)

